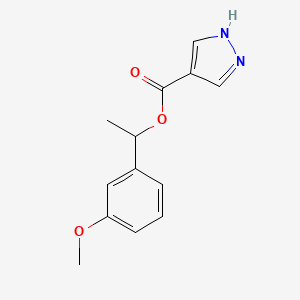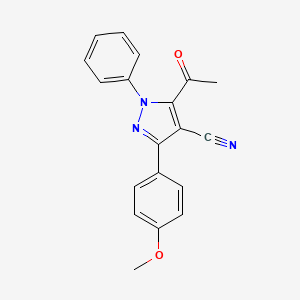
(R)-Methyl 5-methylisoxazolidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 5-methylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalysts: Lewis acids such as zinc chloride or aluminum chloride
Industrial Production Methods
Industrial production methods for ®-Methyl 5-methylisoxazolidine-5-carboxylate would likely involve optimizing the synthetic route for large-scale production. This could include:
- Continuous flow reactors for efficient mixing and heat transfer
- Use of green chemistry principles to minimize waste and energy consumption
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-methylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Substitution: Alkyl halides, base catalysts like sodium hydroxide
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Alkylated isoxazolidines
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 5-methylisoxazolidine-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 5-methylisoxazolidine-5-carboxylate
- 5-Methylisoxazolidine-5-carboxylic acid
- 5-Methylisoxazolidine-3-carboxylate
Comparison
Chirality: ®-Methyl 5-methylisoxazolidine-5-carboxylate is the enantiomer of (S)-Methyl 5-methylisoxazolidine-5-carboxylate, and they may exhibit different biological activities.
Functional Groups: The presence of the methyl ester group in ®-Methyl 5-methylisoxazolidine-5-carboxylate distinguishes it from other isoxazolidine derivatives.
Reactivity: The specific reactivity of ®-Methyl 5-methylisoxazolidine-5-carboxylate may differ from similar compounds due to its unique structure.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl (5R)-5-methyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-4-7-10-6/h7H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
QFAGLQNRTHQKEK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@]1(CCNO1)C(=O)OC |
Canonical SMILES |
CC1(CCNO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


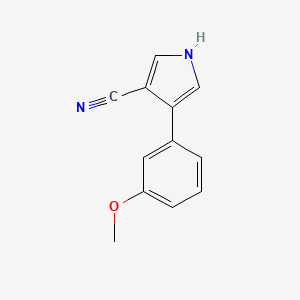

![N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B12886291.png)

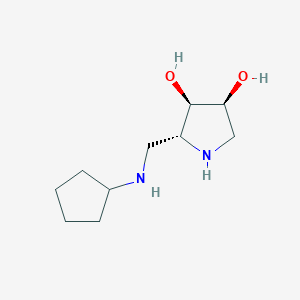
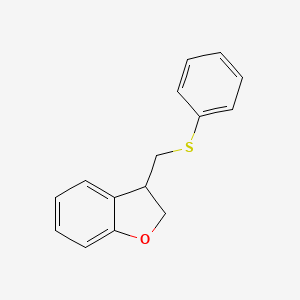
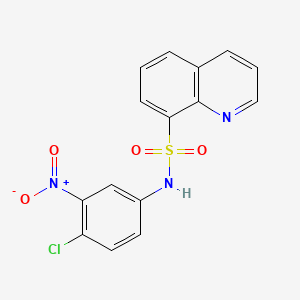
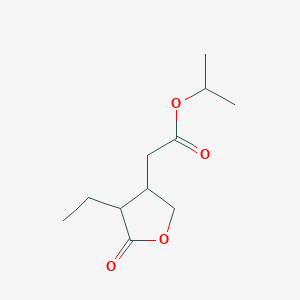
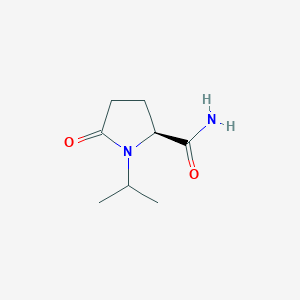
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
